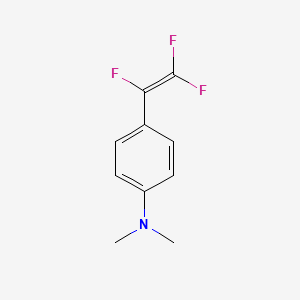
Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)-: is an organic compound characterized by the presence of a benzenamine core substituted with N,N-dimethyl and trifluoroethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- typically involves the reaction of benzenamine derivatives with trifluoroethenylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzenamine core are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or reagent to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine: In medicine, derivatives of Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- may be explored for their potential therapeutic properties. Research may focus on their ability to interact with specific molecular targets, leading to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoroethenyl group may enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, N,N,4-trimethyl-
- Benzenamine, 4-chloro-3-(trifluoromethyl)-
Comparison: Compared to similar compounds, Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- stands out due to the presence of the trifluoroethenyl group, which imparts unique chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
134959-15-2 |
|---|---|
Fórmula molecular |
C10H10F3N |
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(1,2,2-trifluoroethenyl)aniline |
InChI |
InChI=1S/C10H10F3N/c1-14(2)8-5-3-7(4-6-8)9(11)10(12)13/h3-6H,1-2H3 |
Clave InChI |
HLDCRPDNVMZRGC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


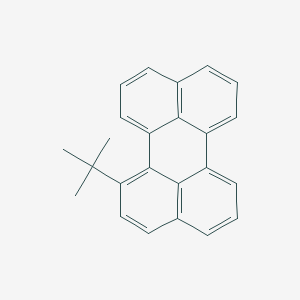
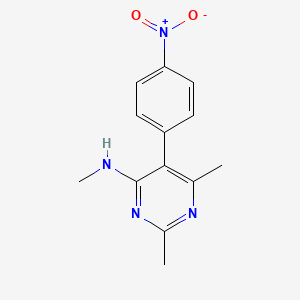
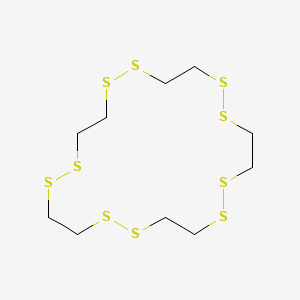
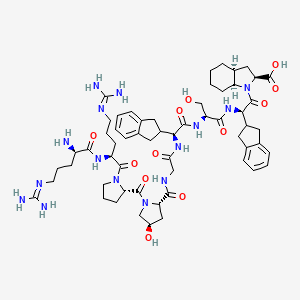
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
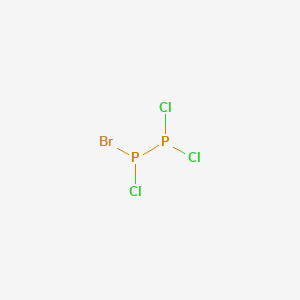
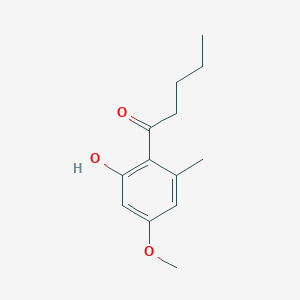
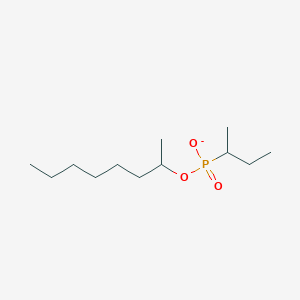
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
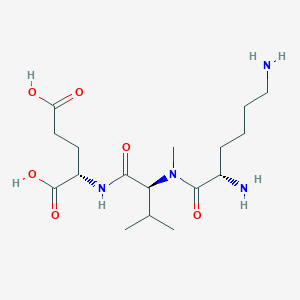
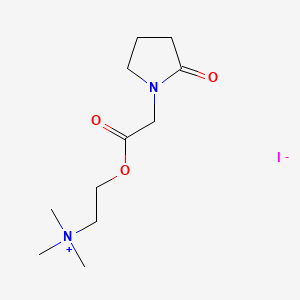
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
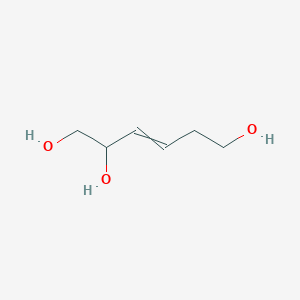
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
